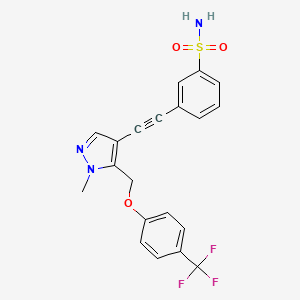
Ethinyl-pyrazole derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethinyl-pyrazole derivative 2 is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazole derivatives have gained significant attention due to their diverse biological activities and pharmacological profiles. This compound, in particular, has shown promise in various scientific research applications, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethinyl-pyrazole derivative 2 typically involves the reaction of hydrazines with 1,3-diketones or enaminones. One common method includes the use of transition-metal catalysts and photoredox reactions. For example, a cascade reaction between enaminones, hydrazines, and dimethyl sulfoxide in the presence of Selectfluor can yield 1,4-disubstituted pyrazoles .
Industrial Production Methods: Industrial production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70. This catalyst offers a simple reaction workup and presents valuable eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions: Ethinyl-pyrazole derivative 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and pharmacological activities .
Scientific Research Applications
Ethinyl-pyrazole derivative 2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its anti-inflammatory, antidiabetic, and antituberculosis properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethinyl-pyrazole derivative 2 involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein kinases or other enzymes involved in disease pathways. The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of various biological processes .
Comparison with Similar Compounds
Ethinyl-pyrazole derivative 2 can be compared with other similar compounds, such as:
- 1-Phenyl-3-methyl-1H-pyrazol-5-ol
- 1-Aryl-3,4,5-substituted pyrazoles
- N-methanesulfonyl pyridinyl-substituted pyrazoles
Uniqueness: this compound stands out due to its unique ethinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H16F3N3O3S |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
3-[2-[1-methyl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazol-4-yl]ethynyl]benzenesulfonamide |
InChI |
InChI=1S/C20H16F3N3O3S/c1-26-19(13-29-17-9-7-16(8-10-17)20(21,22)23)15(12-25-26)6-5-14-3-2-4-18(11-14)30(24,27)28/h2-4,7-12H,13H2,1H3,(H2,24,27,28) |
InChI Key |
RTQHVIORPPJRPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C#CC2=CC(=CC=C2)S(=O)(=O)N)COC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















